molecular formula C17H14N2O B13949129 4H-Pyrazolo(1,5-a)indole, 2-(3-methoxyphenyl)- CAS No. 60230-73-1

4H-Pyrazolo(1,5-a)indole, 2-(3-methoxyphenyl)-

Cat. No.: B13949129
CAS No.: 60230-73-1
M. Wt: 262.30 g/mol
InChI Key: BLDITWPWZQWEAD-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow reactors and other advanced technologies can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole can be compared with other indole derivatives, such as:

The uniqueness of 2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

60230-73-1

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4H-pyrazolo[1,5-a]indole

InChI

InChI=1S/C17H14N2O/c1-20-15-7-4-6-12(10-15)16-11-14-9-13-5-2-3-8-17(13)19(14)18-16/h2-8,10-11H,9H2,1H3

InChI Key

BLDITWPWZQWEAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=C2)CC4=CC=CC=C43

Origin of Product

United States

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